Furazolidone

説明

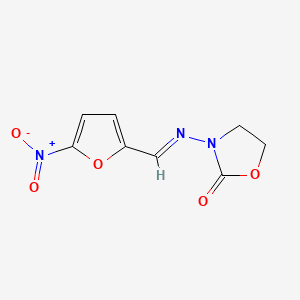

This compound is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N-{[(5-nitro-2-furyl)methylene]amino} group. It has antibacterial and antiprotozoal properties, and is used in the treatment of giardiasis and cholera. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor, an antitrichomonal drug, an antiinfective agent and an antibacterial drug. It is a member of oxazolidines and a nitrofuran antibiotic.

A nitrofuran derivative with antiprotozoal and antibacterial activity. This compound binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)

This compound is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. This compound is also active in treating typhoid fever, cholera and salmonella infections.

A nitrofuran derivative with antiprotozoal and antibacterial activity. This compound acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)

特性

IUPAC Name |

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJDBGFXBMTGZ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; [Merck Index], Solid | |

| Record name | Furazolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility in water (pH 6): approx 40 mg/l @ 25 °C, 3.64e-01 g/L | |

| Record name | Furazolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000026 [mmHg] | |

| Record name | Furazolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow crystals from DMF (N,N-dimethylformamide) | |

CAS No. |

67-45-8, 1217222-76-8 | |

| Record name | Furazolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | furazolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | furazolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furazolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1217222-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAZOLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J9CPU3RE0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254-256, 255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp) | |

| Record name | Furazolidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURAZOLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furazolidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Furazolidone Against Giardia lamblia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Giardia lamblia, a protozoan parasite, is a leading cause of diarrheal disease (giardiasis) worldwide. Furazolidone, a synthetic nitrofuran antimicrobial, has been a therapeutic option for giardiasis for decades. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound against G. lamblia. It details the reductive activation of the drug, the generation of cytotoxic intermediates, the subsequent damage to cellular macromolecules, and the parasite's mechanisms of resistance. This document also compiles available quantitative data and outlines key experimental protocols for the study of this compound's anti-giardial activity, aiming to serve as a valuable resource for researchers in parasitology and drug development.

Introduction

Giardia lamblia is a microaerophilic parasite that colonizes the small intestine of its host. The treatment of giardiasis commonly relies on a limited number of antimicrobial agents, including the nitroimidazole metronidazole and the nitrofuran this compound. This compound is particularly notable for its availability in a liquid suspension, making it a common choice for pediatric use.[1] Understanding the precise mechanism by which this compound exerts its cytotoxic effects on G. lamblia is crucial for optimizing its use, overcoming resistance, and developing novel therapeutic strategies. This guide synthesizes the current knowledge on the subject, presenting it in a technically detailed format for a specialized audience.

Core Mechanism of Action: Reductive Activation and Cytotoxicity

The primary mechanism of action of this compound against G. lamblia is not direct but relies on its intracellular conversion into a cytotoxic agent. This process can be broken down into several key steps:

2.1. Drug Uptake and Reductive Activation: this compound, a prodrug, enters the G. lamblia trophozoite.[1] Within the parasite's low-redox intracellular environment, the nitro group of the this compound molecule undergoes enzymatic reduction. This is a critical activation step.[2] Unlike metronidazole, which is primarily activated by pyruvate:ferredoxin oxidoreductase (PFOR), this compound's activation in Giardia is thought to be mediated by different enzymes.[3][4]

2.2. Key Enzymes in this compound Activation: Evidence suggests that NADH oxidase is a key enzyme responsible for the reduction of this compound in G. lamblia.[1][3][5] Additionally, the antioxidative enzyme thioredoxin reductase has been implicated in its conversion to its active, toxic form.[5][6][7] The reduction of the nitro group leads to the formation of highly reactive and toxic intermediates, including a nitroradical anion.[2][3]

2.3. Cellular Damage by Reactive Intermediates: The generated reactive intermediates are the primary effectors of this compound's anti-giardial activity. These molecules are highly unstable and can indiscriminately damage a wide range of essential cellular components.[2][3] The killing effect of this compound is directly correlated with the toxicity of these reduced products.[1]

2.3.1. DNA Damage: A major target of the this compound-derived radicals is the parasite's DNA.[1][2][3] These reactive species are believed to bind to DNA and induce cross-links, thereby interfering with DNA replication and repair processes, ultimately leading to cell death.[8]

2.3.2. Protein and Macromolecule Damage: Beyond DNA, the reactive intermediates can also target other vital macromolecules such as proteins and lipids, contributing to the overall cytotoxic effect.[2] A related nitrofuran, nifurtimox, has been shown to bind to thiol groups, suggesting a similar mechanism for this compound that could disrupt protein function and increase oxidative stress.[2]

2.4. Ultrastructural Consequences: The widespread molecular damage manifests as significant alterations in the parasite's morphology. Electron microscopy studies have revealed that this compound treatment leads to a depletion of cytoplasmic contents, including glycogen granules and ribosomes.[3][4] It also causes changes in the cell's shape, with trophozoites becoming more roundish, and can lead to cytoplasmic extrusions.[9] These ultrastructural changes are associated with a reduction in the parasite's ability to adhere to surfaces and to proliferate.[3]

Quantitative Data

The in vitro susceptibility of G. lamblia to this compound has been quantified, providing a benchmark for its potency.

| Parameter | Value | Organism Strain | Reference |

| IC50 | 2.9 µM | Giardia lamblia (P1 strain) | [3][9] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Resistance

The development of resistance to this compound in G. lamblia poses a clinical challenge. The primary mechanisms of resistance identified are:

-

Increased Levels of Thiol-Cycling Enzymes: Upregulation of thiol-dependent enzymes, such as thiol-dependent peroxidase and thioredoxin reductase, has been observed in this compound-resistant isolates.[2][4][6] These enzymes can detoxify the reactive intermediates generated from this compound activation, thereby mitigating their cytotoxic effects.[1]

-

Decreased Drug Uptake: A potential, though less characterized, mechanism of resistance may involve reduced entry of this compound into the parasite.[1]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound against G. lamblia.

5.1. Determination of In Vitro Susceptibility (IC50)

This protocol is based on automated imaging to assess parasite growth inhibition.[8]

-

Parasite Culture: G. lamblia trophozoites (e.g., P1 strain) are cultured axenically in a suitable medium (e.g., TYI-S-33 medium) supplemented with bovine bile and serum at 37°C.

-

Compound Preparation: this compound is dissolved in 100% DMSO to create a stock solution (e.g., 10-50 mM). A serial dilution series is then prepared in the culture medium.

-

Assay Procedure:

-

In a 96-well plate, triplicate wells are prepared for each concentration of the this compound dilution series.

-

G. lamblia trophozoites are seeded into each well at a density of 1.5 x 10^4 parasites per well.

-

The plate is incubated at 37°C in a microaerophilic environment (e.g., 3% O2, 5% CO2, in N2) for 24 to 48 hours.

-

-

Data Acquisition and Analysis:

-

Parasite growth is assessed using an automated digital phase-contrast microscopy system (e.g., Perkin-Elmer Operetta®).

-

The number of trophozoites in each well is automatically enumerated.

-

The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

-

5.2. Analysis of Ultrastructural Effects

This protocol uses transmission electron microscopy (TEM) to visualize the morphological changes induced by this compound.[4][9]

-

Treatment of Trophozoites: G. lamblia trophozoites are cultured as described above and treated with a specific concentration of this compound (e.g., 1 µg/mL) for a set duration (e.g., 24 hours). A control group with no drug treatment is also maintained.

-

Sample Preparation for TEM:

-

Trophozoites are harvested and fixed with a solution of glutaraldehyde in a cacodylate buffer.

-

The cells are post-fixed with osmium tetroxide, dehydrated through a graded ethanol series, and embedded in an epoxy resin.

-

-

Imaging:

-

Ultrathin sections are cut from the resin blocks, stained with uranyl acetate and lead citrate.

-

The sections are then examined using a transmission electron microscope to observe and document any ultrastructural alterations in the drug-treated parasites compared to the controls.

-

5.3. Proposed Protocol for Assessing this compound-Induced DNA Damage

This is a proposed methodology adapted from studies on metronidazole-induced DNA damage in G. lamblia.[10]

-

Treatment and DNA Extraction: Trophozoites are treated with this compound at a concentration around its IC50 (e.g., 3.2 µM) for various time points (e.g., 6, 12, 24 hours). Genomic DNA is then extracted from both treated and untreated parasites.

-

Detection of DNA Double-Strand Breaks (DSBs):

-

Immunofluorescence Assay for Phosphorylated H2A: The induction of DSBs can be monitored by detecting the phosphorylation of histone H2A (γH2A), a marker for DNA damage. Fixed trophozoites are permeabilized and incubated with an antibody specific for phosphorylated H2A, followed by a fluorescently labeled secondary antibody for visualization by microscopy.

-

Western Blot Analysis: Protein extracts from treated and untreated trophozoites are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against DNA repair proteins such as GdMre11 and the Rad51 homolog GdDMC1B. An increase in the expression of these proteins would indicate the activation of a DNA damage response.

-

-

Data Analysis: The intensity of fluorescence or the protein band density is quantified to compare the level of DNA damage and the DNA repair response between this compound-treated and control groups.

Conclusion

The anti-giardial activity of this compound is a multi-step process initiated by the reductive activation of the drug within the parasite. This activation, likely mediated by NADH oxidase and thioredoxin reductase, produces a cascade of toxic radical intermediates that inflict widespread damage to critical cellular components, most notably DNA. Resistance to this compound appears to be linked to the parasite's ability to neutralize these toxic intermediates through an enhanced thiol-cycling system. The experimental protocols outlined in this guide provide a framework for further investigation into the nuances of this compound's mechanism of action and the dynamics of resistance, which will be instrumental in the development of next-generation anti-giardial therapies.

References

- 1. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Resistance in the Microaerophilic Parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrastructural Alterations of the Human Pathogen Giardia intestinalis after Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial resistance of the enteric protozoon Giardia duodenalis – A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. A novel in vitro image-based assay identifies new drug leads for giardiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of the antiprotozoal drugs metronidazole and this compound on trophozoites of Giardia lamblia (P1 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

Furazolidone's Mode of Action: A Technical Guide to Bacterial DNA Cross-linking

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furazolidone, a synthetic nitrofuran antibiotic, has long been utilized for its broad-spectrum antimicrobial activity against various bacterial and protozoal pathogens. Its efficacy is primarily attributed to its ability to induce DNA damage within the microbial cell. This technical guide provides an in-depth exploration of the core mechanism of this compound's action: the induction of interstrand cross-links in bacterial DNA. We will detail the metabolic activation of this compound, present quantitative data on its DNA cross-linking efficiency, provide comprehensive experimental protocols for the detection and quantification of this damage, and visualize the key molecular pathways involved.

Introduction

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] This activation is a critical first step in a cascade of events leading to significant DNA damage, which ultimately results in the inhibition of essential cellular processes like DNA replication and transcription, and subsequently, bacterial cell death.[1][2] A primary and highly potent form of this DNA damage is the formation of interstrand cross-links (ICLs), which covalently bond the two strands of the DNA double helix, preventing their separation.[3] Understanding the intricacies of this process is paramount for the development of novel antimicrobial strategies and for overcoming potential resistance mechanisms.

Mechanism of Action: From Activation to DNA Cross-linking

The antimicrobial action of this compound is initiated by the reduction of its 5-nitro group by bacterial nitroreductases.[1][4] This enzymatic reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives.[1] These electrophilic species are the primary agents responsible for interacting with and damaging cellular macromolecules, with bacterial DNA being a principal target.[1][2]

The reactive intermediates of this compound can form covalent adducts with DNA bases, leading to a variety of lesions, including strand breaks and the particularly cytotoxic interstrand cross-links.[1][2] These cross-links physically prevent the denaturation of the DNA double helix, a process essential for both replication and transcription, thereby effectively halting cell proliferation and leading to cell death.[3]

Visualizing the Activation and DNA Damage Pathway

The following diagram illustrates the key steps in the activation of this compound and its subsequent action on bacterial DNA.

References

- 1. Inter-strand cross-linking of Vibrio cholerae DNA induced by this compound: a quantitative assay by four simple methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Interaction of this compound with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclease, S1 - Assay | Worthington Biochemical [worthington-biochem.com]

Furazolidone's Enigmatic Dance with Monoamine Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Furazolidone and Monoamine Oxidase

This compound is a synthetic nitrofuran derivative primarily used as an antibacterial and antiprotozoal agent.[1] Its clinical applications have included the treatment of various gastrointestinal infections.[1] Beyond its antimicrobial effects, this compound exhibits significant inhibitory activity against monoamine oxidases (MAOs), a family of enzymes crucial for the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as dietary amines like tyramine.[2][3]

MAOs exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[4][5] Inhibition of MAO-A is primarily associated with antidepressant effects but also carries the risk of a hypertensive crisis when tyramine-rich foods are consumed.[1][6] Inhibition of MAO-B is explored for the treatment of neurodegenerative diseases like Parkinson's disease.[4] this compound's interaction with these enzymes necessitates a thorough understanding for safe and effective clinical use and for the development of new therapeutics.

The Active Metabolites: A Prodrug Phenomenon

Current scientific consensus indicates that this compound itself is a prodrug. Its MAO inhibitory effects are primarily attributed to its metabolites.[7][8] The parent compound must be metabolized within the body, a process that appears to be dependent on the gut flora, to produce the active inhibitory molecules.[9][10][11] Two key metabolites have been identified as responsible for the MAO inhibition:

-

3-amino-2-oxazolidone (AOZ): This metabolite is understood to be a reversible inhibitor of monoamine oxidase.[7][8]

-

β-hydroxyethylhydrazine (HEH): In contrast to AOZ, HEH has been identified as an irreversible inhibitor of MAO.[7][8]

The dual nature of inhibition—reversible by one metabolite and irreversible by another—presents a complex pharmacological profile.

Quantitative Data on MAO Inhibition

A comprehensive review of publicly available scientific literature did not yield specific IC50 or Ki values for the inhibition of MAO-A and MAO-B by 3-amino-2-oxazolidone (AOZ) or β-hydroxyethylhydrazine (HEH). This represents a significant knowledge gap in the pharmacology of this compound.

For comparative purposes, the following table presents IC50 values for other oxazolidinone antibiotics and reference MAO inhibitors. It is crucial to note that these are not direct data for this compound's metabolites and should be interpreted with caution.

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| Tedizolid | MAO-A | 8.7 | Reversible | [12][13] |

| MAO-B | 5.7 | Reversible | [12][13] | |

| Linezolid | MAO-A | 46.0 | Reversible | [12][13] |

| MAO-B | 2.1 | Reversible | [12][13] | |

| Clorgyline (Reference) | MAO-A | 0.0021 | Irreversible | [12] |

| Deprenyl (Reference) | MAO-B | 0.012 | Irreversible | [12] |

Experimental Protocols for Assessing MAO Inhibition

The determination of MAO inhibitory activity is crucial for characterizing compounds like this compound and its metabolites. Several robust assay methodologies are employed for this purpose.

Spectrophotometric Assays

Spectrophotometric methods offer a continuous and convenient way to measure MAO activity. A common approach involves a peroxidase-linked assay.

Principle: The oxidative deamination of a monoamine substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Typical Protocol:

-

Enzyme Preparation: Mitochondria isolated from tissues (e.g., rat liver or brain) or recombinant human MAO-A or MAO-B are used as the enzyme source.

-

Reaction Mixture: A typical reaction mixture in a phosphate buffer (pH 7.4) contains the enzyme preparation, HRP, and a chromogenic substrate (e.g., 4-aminoantipyrine and vanillic acid).

-

Inhibitor Pre-incubation: The test compound (e.g., AOZ or HEH) is pre-incubated with the enzyme for a defined period to allow for interaction.

-

Initiation of Reaction: The reaction is initiated by the addition of an MAO substrate (e.g., kynuramine for both MAO-A and MAO-B, or more specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

-

Measurement: The change in absorbance at a specific wavelength (e.g., 498 nm for the quinoneimine dye product) is monitored over time.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are then calculated from a dose-response curve.

Fluorometric Assays

Fluorometric assays provide higher sensitivity compared to spectrophotometric methods.

Principle: Similar to the spectrophotometric assay, this method often relies on the detection of H₂O₂ produced by the MAO reaction. A fluorogenic probe (e.g., Amplex Red) is oxidized by H₂O₂ in the presence of HRP to produce a highly fluorescent product (resorufin).

Typical Protocol:

-

Reagents: The assay typically includes a reaction buffer, a suitable MAO substrate (e.g., p-tyramine), HRP, and a fluorogenic probe.

-

Assay Procedure: The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate and probe mixture.

-

Measurement: The increase in fluorescence is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~585-595 nm emission for resorufin).

-

Data Analysis: Similar to the spectrophotometric assay, reaction rates are calculated, and IC50 values are determined.

Radiochemical Assays

Radiochemical assays are highly sensitive and specific, often considered the gold standard for measuring MAO activity.

Principle: A radiolabeled substrate (e.g., [¹⁴C]-serotonin for MAO-A or [¹⁴C]-phenylethylamine for MAO-B) is incubated with the enzyme. The radiolabeled product is then separated from the unreacted substrate and quantified by liquid scintillation counting.

Typical Protocol:

-

Reaction: The enzyme and inhibitor are pre-incubated in a suitable buffer. The reaction is started by adding the radiolabeled substrate.

-

Termination: The reaction is stopped after a specific time, usually by adding a strong acid (e.g., HCl).

-

Extraction: The radiolabeled product is selectively extracted into an organic solvent.

-

Quantification: The radioactivity in the organic phase is measured using a liquid scintillation counter.

-

Data Analysis: The amount of product formed is calculated based on the radioactivity, and the enzyme activity and inhibition are determined.

Key Signaling Pathways and Clinical Implications

This compound's MAO inhibitory activity has significant clinical consequences, primarily through its potentiation of monoamine signaling. This can lead to two major adverse events: Serotonin Syndrome and Hypertensive Crisis.

Serotonin Syndrome

Mechanism: The concurrent use of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), can lead to a potentially life-threatening condition known as Serotonin Syndrome. This syndrome is caused by an excess of serotonin in the central and peripheral nervous systems.[6][14] this compound, by inhibiting MAO-A, prevents the breakdown of serotonin, leading to its accumulation in the presynaptic neuron and increased release into the synaptic cleft.[6] SSRIs, on the other hand, block the reuptake of serotonin from the synaptic cleft. The synergistic effect of these two actions leads to a dramatic increase in synaptic serotonin levels and overstimulation of postsynaptic serotonin receptors.[6]

Hypertensive Crisis (The "Cheese Effect")

Mechanism: A significant risk associated with non-selective MAO inhibitors like this compound is the interaction with tyramine, a vasoactive amine found in aged, fermented, or spoiled foods (e.g., aged cheeses, cured meats, and some wines).[1][15] Normally, MAO-A in the gut and liver metabolizes ingested tyramine, preventing it from reaching systemic circulation in high concentrations.[1] When MAO-A is inhibited by this compound's metabolites, tyramine is absorbed systemically.[1] Tyramine acts as an indirect sympathomimetic, meaning it can enter sympathetic nerve terminals and displace stored norepinephrine from vesicles into the synapse.[6] This sudden surge of norepinephrine leads to widespread vasoconstriction and a rapid, dangerous increase in blood pressure, known as a hypertensive crisis.[1][15]

Workflow for In Vitro Evaluation of this compound's MAO Inhibitory Activity

The following diagram outlines a typical workflow for the in vitro assessment of this compound and its metabolites as MAO inhibitors.

Conclusion and Future Directions

This compound's activity as a monoamine oxidase inhibitor is a clinically significant aspect of its pharmacology, mediated by its metabolites 3-amino-2-oxazolidone (AOZ) and β-hydroxyethylhydrazine (HEH). While the reversible and irreversible nature of inhibition by these metabolites, respectively, is established, a critical gap remains in the quantitative characterization of their potency and selectivity for MAO-A and MAO-B. The lack of specific IC50 and Ki values hinders a complete risk-benefit assessment and the development of safer analogues.

Future research should prioritize the determination of these quantitative parameters. Such data would be invaluable for computational modeling to understand the structure-activity relationships of oxazolidinone and hydrazine-based MAO inhibitors. A more precise understanding of how AOZ and HEH interact with the active sites of MAO-A and MAO-B could guide the design of novel antimicrobial agents that are devoid of MAO inhibitory activity, thereby improving their safety profile. Furthermore, a deeper investigation into the role of the gut microbiome in the metabolism of this compound could open new avenues for modulating its therapeutic and adverse effects. For drug development professionals, the case of this compound serves as a compelling reminder of the importance of thorough secondary pharmacology screening, even for established drugs.

References

- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tyramine - Wikipedia [en.wikipedia.org]

- 7. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. “Much ado about nothing”: monoamine oxidase inhibitors, drug interactions, and dietary tyramine | CNS Spectrums | Cambridge Core [cambridge.org]

Synthesis of Novel Furazolidone Derivatives: A Technical Guide to Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Furazolidone, a nitrofuran antibiotic, has long been used for its broad-spectrum antibacterial and antiprotozoal activities.[1] This technical guide details the synthesis of novel this compound derivatives and evaluates their antibacterial efficacy. By modifying the this compound scaffold, specifically through the creation of hydrazide-hydrazone analogues, it is possible to generate compounds with potent antibacterial activity, in some cases surpassing that of commercially available antibiotics. This document provides detailed experimental protocols for the synthesis and antimicrobial screening of these derivatives, presents quantitative activity data in a clear, tabular format, and visualizes the key workflows for synthesis and microbiological evaluation.

Introduction

This compound is a synthetic nitrofuran derivative characterized by a 5-nitrofuran ring linked to a 3-amino-2-oxazolidinone moiety.[1] Its mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules. Due to its efficacy against a wide range of Gram-positive and Gram-negative bacteria, it has been employed in the treatment of various gastrointestinal infections.[1]

The core strategy in developing novel this compound derivatives often involves the modification of its structure to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. One effective approach is the synthesis of analogues by reacting 5-nitro-2-furaldehyde, a key precursor, with various carboxylic acid hydrazides. This leads to the formation of hydrazide-hydrazone derivatives, which can be considered analogues of both this compound and nitrofurazone.

This guide focuses on a series of such synthesized analogues and their in vitro antibacterial activity against a panel of pathogenic bacteria.

Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives is a two-step process involving the preparation of carboxylic acid hydrazides followed by their condensation with 5-nitro-2-furaldehyde.

General Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the two-step synthesis of this compound derivatives.

Experimental Protocols

Step 1: Preparation of Carboxylic Acid Hydrazides

This procedure is for the synthesis of carboxylic acid hydrazides from their corresponding ethyl esters.

-

Dissolve 0.01 mol of the appropriate ethyl ester of the carboxylic acid in ethanol.

-

Add 0.011 mol of 100% hydrazine monohydrate to the solution.

-

Heat the mixture under reflux for 2 hours.

-

After reflux, cool the solution to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, dry it, and recrystallize from ethanol to obtain the pure carboxylic acid hydrazide.

Step 2: Preparation of this compound Derivatives (Hydrazide-Hydrazone Analogues)

This protocol describes the condensation reaction between the synthesized hydrazides and 5-nitro-2-furaldehyde.

-

Dissolve 0.01 mol of the carboxylic acid hydrazide (either synthesized in Step 1 or commercially available) in 10–20 ml of ethanol.

-

Add 0.011 mol of 5-nitro-2-furaldehyde to the solution.

-

Heat the mixture under reflux for 3 hours.

-

Following the reflux period, allow the solution to cool to room temperature.

-

Place the cooled solution in a refrigerator for 12 hours to facilitate complete precipitation.

-

Filter the resulting precipitate and recrystallize it from ethanol to yield the final this compound derivative.

Antibacterial Activity

The in vitro antibacterial activity of the synthesized this compound derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC) against a range of bacterial strains.

Experimental Protocol: Broth Microdilution Method

The MIC values were determined using the broth microdilution method, following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Prepare a stock solution of each synthesized compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth to achieve a range of final concentrations.

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antibacterial Screening Workflow

The workflow for determining the antibacterial activity is illustrated below.

Caption: Workflow for the in vitro antibacterial activity screening using the broth microdilution method.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of a selection of synthesized this compound derivatives against various Gram-positive and Gram-negative bacterial strains.

| Compound ID | R-Group | S. aureus | S. epidermidis | B. subtilis | E. coli | P. aeruginosa |

| 28 | Phenyl | 0.98 | 0.98 | 0.49 | >125 | >125 |

| 29 | 4-Methylphenyl | 0.98 | 0.98 | 0.49 | >125 | >125 |

| 32 | 4-Chlorophenyl | 0.24 | 0.12 | 0.002 | 62.5 | 125 |

| 38 | 2-Hydroxyphenyl | 0.004 | 0.002 | 0.004 | 15.62 | 62.5 |

| 45 | 2-Naphthyl | 0.24 | 0.12 | 0.12 | 125 | 125 |

| Nitrofurantoin | (Standard) | 7.81 | 3.91 | 3.91 | 31.25 | >125 |

| Ciprofloxacin | (Standard) | 0.49 | 0.12 | 0.12 | 0.007 | 0.24 |

| Cefuroxime | (Standard) | 0.98 | 0.49 | 0.24 | 3.91 | >125 |

Note: The data presented is a representative selection from the cited literature for illustrative purposes.

Structure-Activity Relationship and Concluding Remarks

The synthesized this compound derivatives exhibited a wide spectrum of antimicrobial activity, particularly against Gram-positive bacteria. Several of the tested compounds demonstrated significantly higher potency than the standard drug nitrofurantoin and, in some cases, cefuroxime.

Notably, compound 38 , with a 2-hydroxyphenyl substituent, showed exceptionally low MIC values against Staphylococcus and Bacillus species, with an MIC of 0.002 µg/mL against S. epidermidis. This activity is considerably greater than that of ciprofloxacin against the same strain. Similarly, compound 32 , with a 4-chlorophenyl group, was remarkably active against B. subtilis, with an MIC of 0.002 µg/mL.

These findings indicate that the hydrazide-hydrazone modification of the this compound scaffold is a promising strategy for the development of potent antibacterial agents. The nature of the substituent on the phenyl ring of the hydrazide moiety plays a crucial role in the antibacterial efficacy of these derivatives. Further research focusing on the optimization of these substituents could lead to the discovery of new drug candidates to combat bacterial infections.

While the modification of the 5-nitrofuran side of the this compound molecule has proven fruitful, a notable gap exists in the scientific literature regarding the synthesis and antibacterial evaluation of derivatives with modifications to the 3-amino-2-oxazolidinone ring. Future research in this area could uncover novel structure-activity relationships and potentially lead to the development of a new generation of this compound-based antibiotics.

References

The Impact of Furazolidone on Gut Microbiota in Murine Models: A Review of a Research Gap

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific impact of the nitrofuran antibiotic, furazolidone, on the composition and function of the gut microbiota in mouse models. Despite the historical use of this compound for treating gastrointestinal infections, detailed investigations into its effects on the complex microbial communities of the gut in a controlled murine setting appear to be absent from publicly available research. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will therefore outline the current state of knowledge, highlight the absence of direct evidence, and provide a framework for future research based on the effects of other antibiotics on the murine gut microbiome.

While direct data is lacking for this compound, studies on a related nitrofuran, nitrofurantoin, in humans have suggested a relatively modest and transient impact on the gut microbiota. These studies have primarily shown a temporary increase in the beneficial genus Bifidobacterium. However, it is crucial to note that these findings are from human studies and concern a different, though structurally related, compound. Extrapolating these results directly to this compound's effects in mouse models would be scientifically unsound.

General Principles of Antibiotic-Induced Dysbiosis in Mouse Models

To provide context for potential future investigations into this compound, this guide will summarize the well-documented general effects of other classes of antibiotics on the gut microbiota in mouse models. Antibiotic administration is a common method to induce dysbiosis, a state of microbial imbalance, for research purposes.

Experimental Workflow for Antibiotic-Induced Dysbiosis Studies

A typical experimental workflow to study the impact of an antibiotic like this compound on the gut microbiota in a mouse model is as follows:

Caption: A generalized workflow for studying the impact of an antibiotic on the gut microbiota in a mouse model.

Hypothetical Experimental Protocol for Investigating this compound's Impact

Based on established methodologies for studying antibiotic effects on the murine gut microbiota, a detailed protocol to investigate this compound could be structured as follows.

1. Animal Model and Housing:

-

Animals: 8-week-old male C57BL/6 mice.

-

Housing: Mice would be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water.

-

Acclimation: A 2-week acclimation period would be observed before the start of the experiment.

2. Experimental Groups:

-

Control Group: Administered with the vehicle used to dissolve this compound (e.g., sterile water or a specific solvent).

-

This compound-Treated Group: Administered with a clinically relevant dose of this compound, adjusted for the weight of the mice.

3. Drug Administration:

-

Route: Oral gavage is a common and precise method for administering a defined dose of the compound.

-

Frequency and Duration: A typical regimen might involve daily administration for a period of 7 to 14 days.

4. Sample Collection:

-

Fecal Pellets: Collected at baseline (before treatment), at multiple time points during the treatment period, and at several points post-treatment to assess recovery. Samples should be immediately frozen at -80°C.

5. Microbiota Analysis:

-

DNA Extraction: DNA would be extracted from fecal samples using a commercially available kit.

-

16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene would be amplified by PCR and sequenced on a platform such as an Illumina MiSeq.

-

Bioinformatic Analysis: Sequencing data would be processed to determine the taxonomic composition (alpha and beta diversity) of the gut microbiota.

6. Data Presentation: The quantitative data on microbial composition would be summarized in tables. Below is a hypothetical table structure that could be used to present such findings.

| Taxonomic Level | Taxon | Control Group (Relative Abundance %) | This compound-Treated Group (Relative Abundance %) | p-value |

| Phylum | Firmicutes | |||

| Phylum | Bacteroidetes | |||

| Genus | Lactobacillus | |||

| Genus | Bifidobacterium | |||

| Genus | Akkermansia |

Potential Signaling Pathways to Investigate

While no specific signaling pathways have been elucidated for this compound's impact on the gut microbiota, research on other antibiotics suggests potential avenues of investigation. The disruption of the microbiota can influence host signaling pathways related to inflammation, immune response, and metabolic function.

Caption: A potential logical relationship of how this compound could impact host inflammatory responses through the gut microbiota.

Conclusion and Future Directions

-

What are the specific changes in the taxonomic composition of the murine gut microbiota following this compound administration?

-

Is the effect of this compound on the gut microbiota dose-dependent and what is the time course of these changes?

-

Does this compound administration lead to a long-term or transient dysbiosis?

-

What are the functional consequences of this compound-induced microbiota changes on host physiology, particularly on immune and metabolic functions?

Answering these questions will be critical for a comprehensive understanding of the therapeutic and potential adverse effects of this compound, and for the development of strategies to mitigate any negative impacts on the gut microbiome.

investigating the potential of furazolidone as an anticancer agent in small cell lung cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Small Cell Lung Cancer (SCLC) remains a formidable clinical challenge, characterized by rapid proliferation, early metastasis, and acquired resistance to conventional therapies. The need for novel therapeutic strategies is paramount. This technical guide explores the emerging potential of furazolidone, a nitrofuran antibiotic, as a repurposed anticancer agent for SCLC. Drawing upon key preclinical research, this document details the mechanism of action, provides comprehensive experimental protocols, presents quantitative data on its efficacy, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein suggests that this compound warrants further investigation as a promising candidate for SCLC treatment.

Introduction

Small Cell Lung Cancer accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course. While initial responses to chemotherapy and radiation are often observed, the majority of patients relapse with chemoresistant disease, leading to a dismal prognosis. The limitations of current treatment paradigms underscore the urgent need for innovative therapeutic approaches that can overcome resistance and improve patient outcomes.

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated path to drug development. This compound, a synthetic nitrofuran derivative with a long history of use as an antibacterial and antiprotozoal agent, has recently emerged as a compound of interest in oncology. This guide focuses on the compelling preclinical evidence demonstrating the anticancer effects of this compound in SCLC cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anticancer activity of this compound in SCLC is primarily attributed to its ability to suppress the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][2]

Key Mechanistic Findings:

-

Inhibition of NF-κB Activity: this compound has been shown to significantly inhibit NF-κB-driven luciferase activity in SCLC cells. This indicates a direct or indirect suppression of the transcriptional activity of NF-κB.[1][2]

-

Suppression of p65 Phosphorylation: The drug markedly inhibits both the constitutive and tumor necrosis factor-alpha (TNFα)-induced phosphorylation of the NF-κB p65 subunit in SCLC cells. Phosphorylation of p65 is a crucial step for its activation and nuclear translocation.[1][2]

-

Downregulation of IKKβ Expression: this compound has been found to inhibit the expression of the inhibitor of kappa B kinase β (IKKβ).[1][2] IKKβ is a key upstream kinase that phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and activation of NF-κB.

By targeting IKKβ expression, this compound effectively disrupts the NF-κB signaling cascade, leading to decreased survival and increased apoptosis in SCLC cells. This is further supported by evidence that overexpression of a constitutively active form of IKKβ can abolish the growth-inhibitory effects of this compound.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits NF-κB signaling in SCLC.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound on SCLC cells.

Cell Culture

-

Cell Lines: Human SCLC cell lines H1417 and H1882 are obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (CCK-8)

-

Objective: To determine the dose-dependent effect of this compound on the viability of SCLC cells.

-

Procedure:

-

Seed SCLC cells (H1417 and H1882) into 96-well plates at a density of 5 x 10³ cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis in SCLC cells following treatment with this compound.

-

Procedure:

-

Seed SCLC cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

-

Western Blot Analysis

-

Objective: To detect the expression and cleavage of key proteins involved in the NF-κB and apoptosis pathways.

-

Procedure:

-

Treat SCLC cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-p65, p65, IKKβ, PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in SCLC.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on SCLC cell lines H1417 and H1882, as reported in the literature.[2]

Table 1: Effect of this compound on SCLC Cell Viability

| Cell Line | This compound Concentration (µM) | Cell Viability (% of Control) |

| H1417 | 0 | 100 |

| 5 | ~85 | |

| 10 | ~60 | |

| 20 | ~40 | |

| 40 | ~25 | |

| H1882 | 0 | 100 |

| 5 | ~90 | |

| 10 | ~70 | |

| 20 | ~50 | |

| 40 | ~30 |

Data are estimated from graphical representations in Yu et al. (2020).[2]

Table 2: Induction of Apoptosis by this compound in SCLC Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |

| H1417 | 0 | ~5 |

| 10 | ~20 | |

| 20 | ~35 | |

| H1882 | 0 | ~8 |

| 10 | ~25 | |

| 20 | ~45 |

Data are estimated from graphical representations in Yu et al. (2020).[2]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses significant anticancer activity against Small Cell Lung Cancer. Its ability to inhibit the pro-survival NF-κB signaling pathway and induce apoptosis in SCLC cell lines at micromolar concentrations highlights its potential as a repurposed therapeutic agent.

Future research should focus on:

-

In vivo studies: Evaluating the efficacy and safety of this compound in SCLC animal models is a critical next step to validate the in vitro findings.

-

Combination therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents could lead to more effective treatment regimens.

-

Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound could enable patient stratification and personalized treatment approaches.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to determine the therapeutic value of this compound in patients with SCLC.

References

- 1. The anti-infection drug this compound inhibits NF-κB signaling and induces cell apoptosis in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti‐infection drug this compound inhibits NF‐κB signaling and induces cell apoptosis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

exploring the antibacterial spectrum of furazolidone against gram-positive and gram-negative bacteria

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of furazolidone against a range of Gram-positive and Gram-negative bacteria. This compound, a synthetic nitrofuran derivative, has been utilized for its broad-spectrum antimicrobial properties, particularly against gastrointestinal pathogens. This document details its mechanism of action, pathways of bacterial resistance, quantitative antibacterial activity, and the experimental protocols used to determine its efficacy.

Mechanism of Action and Resistance

This compound's antibacterial effect is initiated by the reduction of its nitro group within the bacterial cell, a process catalyzed by bacterial nitroreductases. This reduction generates highly reactive intermediates that are cytotoxic. These intermediates can bind to and damage bacterial DNA, leading to strand breaks and cross-linking, which ultimately inhibits DNA replication and transcription, causing cell death.[1] Additionally, these reactive molecules can disrupt other vital cellular macromolecules and interfere with bacterial enzyme systems.[1][2]

Bacterial resistance to this compound can emerge through various mechanisms. A primary route is the mutation of genes encoding nitroreductases, which diminishes the activation of the drug. For instance, in Escherichia coli, mutations in the genes of the riboflavin biosynthesis pathway, such as ribB and ribE, have been linked to this compound resistance by decreasing cellular nitroreductase activity.[3] Similarly, in Helicobacter pylori, mutations in genes like porD and oorD can alter nitroreductase activity, thereby preventing the production of the DNA-damaging nitro anion radicals.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of this compound and the pathways leading to bacterial resistance.

Caption: Mechanism of action of this compound in a susceptible bacterial cell.

Caption: Mechanisms of bacterial resistance to this compound.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound against various Gram-positive and Gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound for a range of clinically relevant bacteria.

Gram-Negative Bacteria

| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 1581 | 2 - 64 | - | - | [1] |

| Salmonella typhi | 200 | 0.62 - 2.5 | - | - | [2] |

| Salmonella gallinarum | 22 (resistant) | 1.3 - 2.5 | - | - | [3] |

| Salmonella gallinarum | 6 (sensitive) | ~0.3 | - | - | [3] |

| Salmonella spp. | 22 | 32 - 512 | - | - | [5] |

| Shigella sonnei | 17 | ≤ 8 | - | - | [6] |

| Shigella flexneri | 17 | ≤ 8 | - | - | [6] |

| Shigella boydii | 16 | ≤ 8 | - | - | [6] |

| Vibrio cholerae O1 | 5 | ≤ 8 | - | - | [6] |

| Vibrio cholerae non-O1 | 5 | ≤ 8 | - | - | [6] |

| Campylobacter jejuni | 50 | ≤ 8 | - | - | [6] |

| Campylobacter spp. | 194 | <0.125 | - | - | [7][8] |

| Yersinia enterocolitica | 15 | 8 - 16 | - | - | [6] |

| Pseudomonas aeruginosa | - | Moderately inhibited | - | - | [9] |

Gram-Positive Bacteria

| Bacterium | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | Susceptible | - | - | [4][10] |

| Enterococcus faecalis | - | Generally susceptible | - | - | |

| Enterococcus faecium | - | Generally susceptible | - | - |

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most common protocols are the Kirby-Bauer disk diffusion method and the broth microdilution method for MIC determination.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of a bacterium's susceptibility to an antimicrobial agent.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline solution.[10]

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.[10]

-

Disk Application: A paper disk impregnated with a standard concentration of this compound (e.g., 100 µg) is aseptically placed on the center of the inoculated agar surface. The disk is gently tapped to ensure complete contact with the agar.[10]

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours in an ambient air incubator.[10]

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The susceptibility or resistance of the bacterium is determined by comparing the zone diameter to established interpretive criteria. For example, for Staphylococcus aureus, a zone of inhibition >15 mm is considered sensitive, while a zone ≤ 9 mm is considered resistant.[10]

Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits bacterial growth.

Methodology:

-

Preparation of Antimicrobial Dilutions: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of this compound at which there is no visible growth of the bacteria. This is typically observed as the absence of turbidity in the well.

Experimental Workflow Diagram

Caption: General workflow for antimicrobial susceptibility testing of this compound.

References

- 1. [this compound resistance of E. coli from chicken intestines after prophylactic treatment with bioptivet GB in animal feed] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound resistance in Salmonella gallinarum: the relationship between in vitro and in vivo determinations of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Identification of Methicillin-Resistant Staphylococcus aureus Nasal Carriage and Its Antibiogram among Kidney Dialysis Patients at a Tertiary Care Hospital in AL-Karak, Jordan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Characterization of nfsA and nfsB Genes in this compound-Resistant Salmonella Spp. Isolated from Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Sensitivity of enteropathogenic bacteria to this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Therapeutic Efficacy of this compound for Antimicrobial Susceptibility Testing on Campylobacter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Susceptibility Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

Furazolidone: A Historical and Technical Review of its Veterinary Applications

Executive Summary

Furazolidone, a synthetic nitrofuran antibiotic, once held a significant position in veterinary medicine as a broad-spectrum antimicrobial agent. Its efficacy against a range of bacterial and protozoal pathogens led to its widespread use in livestock, poultry, and aquaculture for the treatment and prevention of gastrointestinal and other infections. This technical guide provides an in-depth review of the historical development, mechanism of action, antimicrobial efficacy, pharmacokinetic properties, and the eventual regulatory decline of this compound in veterinary practice. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and historical milestones.

Historical Development and Regulatory Milestones

The journey of this compound in veterinary medicine began with its synthesis and initial investigations into its antimicrobial properties. It quickly gained traction for its effectiveness and was widely adopted for various applications. However, concerns over its toxicological profile, particularly its carcinogenic potential, led to increased scrutiny and eventual bans in food-producing animals in many countries.

Timeline of Key Events

-

1963: The U.S. Food and Drug Administration (FDA) established a tolerance for this compound residues in the uncooked edible tissues of swine, marking its formal acceptance for use in food animals.[1]

-

1971: The FDA proposed the withdrawal of approvals for this compound in food-producing animals due to emerging evidence from laboratory animal studies suggesting it could cause tumors.[1]

-

1991: Following a comprehensive evidentiary hearing, the FDA officially withdrew its approval for the use of this compound in food-producing animals in the United States.[1][2][3]

-

1994: The Animal Medicinal Drug Use Clarification Act further solidified the prohibition of this compound in food animals.[2][4]

-

1997: The European Union prohibited the use of this compound in food-producing animals.[5]

-

2002: The FDA issued an order prohibiting the extralabel use of topical nitrofuran drugs, including this compound, in food-producing animals due to evidence of residue potential.[6]

Historical Development Workflow of this compound in Veterinary Medicine

Caption: Historical workflow of this compound's development, use, and regulatory decline in veterinary medicine.

Mechanism of Action

This compound exerts its antimicrobial effects through a complex mechanism that involves the intracellular reduction of its nitro group, leading to the formation of reactive intermediates. These intermediates are responsible for the drug's bactericidal and antiprotozoal activities.

The primary mechanisms of action are:

-

DNA Damage: Upon entering the microbial cell, this compound is activated by bacterial nitroreductases. This process generates highly reactive intermediates that can bind to and cross-link bacterial DNA.[7][8][9] This leads to strand breaks and other structural damage, ultimately inhibiting DNA replication and transcription, resulting in cell death.[8][10]

-

Enzyme Inhibition: this compound and its metabolites interfere with several crucial bacterial enzyme systems, including those involved in carbohydrate metabolism.[11][12] It has been shown to inhibit monoamine oxidase (MAO) and diamine oxidase activities in bacteria.[11] The metabolite 3-amino-2-oxazolidone (AOZ) is primarily responsible for the monoamine oxidase inhibition.[7][13]

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action of this compound within a bacterial cell.

Antimicrobial Spectrum and Efficacy

This compound possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as several protozoan parasites of veterinary importance.[2][12]

Table 1: Reported Antimicrobial Spectrum of this compound in Veterinary Medicine

| Pathogen Type | Genera/Species |